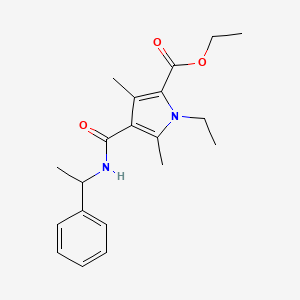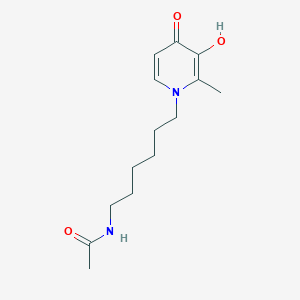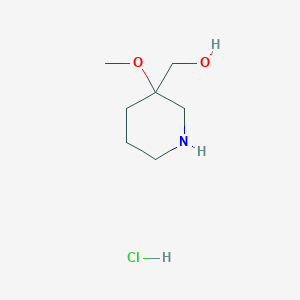![molecular formula C17H19F2N5O B2497853 1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea CAS No. 2097919-63-4](/img/structure/B2497853.png)
1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea often involves multicomponent reactions, such as those described by the Biginelli reaction or similar condensation processes involving urea, aldehydes, and β-keto esters or cyclic ketones. For example, Saraç et al. (2001) synthesized a series of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-diones using a Biginelli-like reaction, highlighting the versatility of urea in facilitating cyclization and condensation reactions to form complex heterocyclic compounds (Saraç et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a tetrahydroquinazoline core, often substituted with various functional groups. The structural elucidation typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography in some cases. For instance, the work by Villalgordo et al. (1990) on the synthesis of quinazoline derivatives through the reaction of 3-(dimethylamino)-2H-azirines provides insights into the structural diversity achievable within this chemical framework (Villalgordo et al., 1990).
Chemical Reactions and Properties
The reactivity of the tetrahydroquinazoline scaffold is influenced by its functional groups, enabling a variety of chemical transformations. These can include nucleophilic additions, cyclization reactions, and the formation of new heterocyclic systems. The study by Shanmugam et al. (2004) demonstrates the reactivity of cyclic 1,3-diketones in multicomponent reactions, leading to the formation of octahydroquinazolinediones, which underscores the synthetic utility of the tetrahydroquinazoline core in accessing diverse chemical spaces (Shanmugam et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments, including biological systems. The solubility can be influenced by the presence of functional groups and the overall molecular architecture, impacting their application potential.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are central to defining the utility of these compounds in further chemical transformations and potential biological applications. Studies like those by Naidu et al. (2014), exploring urea/thiourea as ammonia surrogates, illustrate the innovative approaches to synthesizing quinazoline derivatives, revealing the intricate balance of steric and electronic factors governing their chemical behavior (Naidu et al., 2014).
Applications De Recherche Scientifique
Urea Biosensors
Urea biosensors are developed for detecting and quantifying urea concentration due to its significance in medical diagnosis and environmental monitoring. These biosensors utilize enzyme urease as a bioreceptor element, and their design incorporates various nanoparticles and carbon materials for enhanced sensitivity and specificity (Botewad et al., 2021).
Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants in wastewater utilizes oxidoreductive enzymes and redox mediators. These treatments aim to degrade recalcitrant compounds effectively, with applications spanning across multiple industries. Enzymes like laccases and peroxidases are highlighted for their potential in environmental remediation (Husain & Husain, 2007).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including compounds similar in complexity to the one mentioned, are under study for their ability to measure amyloid in vivo in Alzheimer's disease patients. These developments are crucial for early detection and the evaluation of new therapies (Nordberg, 2007).
Agricultural Improvements
Research on urease inhibitors aims at enhancing the efficiency of urea-based fertilizers by reducing nitrogen loss, which is critical for improving crop yield and environmental sustainability. These studies include the examination of various urease inhibitors and their potential applications in medicine and agriculture (Kosikowska & Berlicki, 2011).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-24(2)16-20-9-10-8-11(6-7-14(10)22-16)21-17(25)23-15-12(18)4-3-5-13(15)19/h3-5,9,11H,6-8H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOGZDGQMXNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)


![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)
![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)




![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)